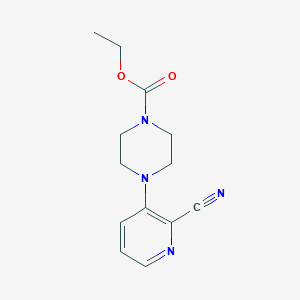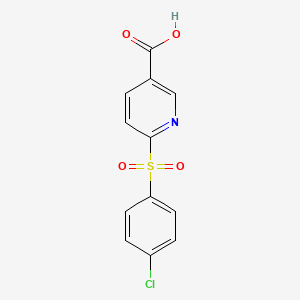![molecular formula C16H24F3N5O B12243889 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12243889.png)
2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. For instance, the reaction of 2-methyl-4,6-dichloropyrimidine with trifluoromethylamine can yield the desired trifluoromethyl-substituted pyrimidine.
Piperazine Ring Introduction: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under suitable conditions, such as in the presence of a base like sodium hydride.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the trifluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Methyl-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the role of pyrimidine derivatives in cellular processes and signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as protein kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 2-(Ethylamino)-4-methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide stands out due to its unique combination of a trifluoromethyl-substituted pyrimidine ring and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24F3N5O |
|---|---|
Molecular Weight |
359.39 g/mol |
IUPAC Name |
2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H24F3N5O/c1-10(2)20-15(25)11(3)23-5-7-24(8-6-23)14-9-13(16(17,18)19)21-12(4)22-14/h9-11H,5-8H2,1-4H3,(H,20,25) |
InChI Key |
OANHZAFPKXUGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12243810.png)
![9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12243813.png)
![Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B12243822.png)
![2-Benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243832.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B12243841.png)
![2-methoxy-5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12243853.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12243855.png)

![3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12243885.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B12243893.png)

![5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243909.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B12243912.png)
![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12243929.png)
